Halopemide - 59831-65-1

Halopemide

Catalog Number: EVT-269295
CAS Number: 59831-65-1
Molecular Formula: C21H22ClFN4O2
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Halopemide is a potent inhibitor of phospholipase D (PLD), inhibiting human PLD1 and PLD2 in vitro (IC50 = 220 and 310 nM, respectively) and PLD activity in cells. Previously, halopemide has been found to inhibit dopamine receptors and was evaluated as a neuroleptic agent.
Halopemide is an inhibitor of phospholipase D (PLD).
Synthesis Analysis

The synthesis of tritium-labeled halopemide utilizes EEDQ (2-ethoxy-1(2H)-quinolinecarboxylic acid, ethyl ester) as a coupling reagent to facilitate amide bond formation between a labeled benzoic acid derivative and an amine. [] The reaction conditions, particularly the basicity of the amine, significantly influence the yield of the desired benzamide product. Optimizing these conditions enables the quantitative conversion of the labeled benzoic acid to halopemide. []

Molecular Structure Analysis

Halopemide's molecular structure, detailed in [], provides a basis for understanding its interactions with biological targets. The presence of specific functional groups within its structure likely contributes to its binding affinity for PLD enzymes, as highlighted in studies investigating structure-activity relationships of halopemide derivatives. [, , ] Further investigation into the structural features influencing halopemide's interactions with PLD isoforms could guide the development of more potent and selective inhibitors.

Chemical Reactions Analysis

Halopemide's primary chemical reaction of interest in the context of its biological activity is its interaction with PLD. As a PLD inhibitor, halopemide likely binds to the enzyme's active site or an allosteric site, thereby interfering with its catalytic activity. [] This inhibition prevents the hydrolysis of phosphatidylcholine, ultimately disrupting the production of phosphatidic acid and downstream signaling events. [, ] Detailed analysis of halopemide's binding kinetics and the specific amino acid residues involved in its interaction with PLD would provide further insights into its mechanism of inhibition.

Mechanism of Action

Halopemide's mechanism of action primarily revolves around its ability to inhibit PLD. [, , , , ] It acts as both a dual PLD1/2 inhibitor and, through structural modifications, can achieve selectivity for either isoform. [] This inhibition disrupts the production of phosphatidic acid, a key signaling molecule involved in various cellular processes, including cell proliferation, migration, and vesicle transport. [] While its initial investigation focused on its antipsychotic potential, its inhibitory action on PLD has garnered increasing attention for its therapeutic potential in various conditions. [, , , , , , ]

Applications
  • Investigating PLD's role in vascular calcification: Halopemide effectively reduces high phosphate-induced vascular calcification in both in vitro and in vivo models. [] This finding suggests PLD, particularly PLD1, as a potential target for preventing or slowing down vascular calcification, a common complication in chronic kidney disease. []
  • Modulating insulin sensitivity: Halopemide, along with other PLD inhibitors, reduces insulin-stimulated glucose metabolism in hepatocytes. [] This highlights PLD's role in insulin signaling within the liver and suggests its potential as a target for managing insulin resistance and related metabolic disorders. []
  • Studying osteoblast mineralization: Halopemide, specifically inhibiting PLD1, decreases mineralization in osteoblastic cells, indicating PLD1's role in this process. [] Although PLD1 knockout mice don't show significant bone formation impairment, understanding PLD's involvement in mineralization could have implications for bone-related diseases. []
  • Developing antiviral therapies: Derivatives of halopemide, particularly ML395, exhibit broad-spectrum antiviral activity against various influenza strains. [] This discovery positions PLD2 as a potential target for novel antiviral therapies, addressing the need for new treatment options against influenza. []
  • Investigating neurotransmitter release: Halopemide demonstrates a modulatory effect on the release of neurotransmitters like serotonin, noradrenaline, acetylcholine, and GABA in rat brain slices. [] While further research is needed to fully elucidate these effects, this finding underscores halopemide's potential as a tool for studying neurotransmission and related disorders. []
Future Directions
  • Developing isoform-specific PLD inhibitors: Designing and synthesizing derivatives with enhanced selectivity for either PLD1 or PLD2 would be crucial for dissecting the specific roles of each isoform in various physiological and pathological processes. []
  • Exploring therapeutic applications for PLD inhibitors: Given the involvement of PLD in conditions like vascular calcification, insulin resistance, and viral infections, developing halopemide-derived compounds for therapeutic intervention holds significant promise. [, , , ]
  • Investigating halopemide's effects on the brain: Further research is needed to fully characterize halopemide's interactions with neurotransmitter systems and explore its potential for treating neuropsychiatric disorders beyond its initial classification as an antipsychotic. []

R 38570

Compound Description: R 38570 is a putative metabolite of halopemide. It exhibited dose-dependent inhibition of serotonin (5-HT) uptake into rat and human blood platelets, although less potently than imipramine. []

Relevance: As a putative metabolite of halopemide, R 38570 provides insight into the metabolic pathways of halopemide and potentially contributes to its pharmacological effects. It shares structural similarities with halopemide, suggesting a metabolic modification may be responsible for the difference in potency for 5-HT uptake inhibition. []

Relevance: Similar to R 38570, R 29676, being a putative metabolite, provides valuable information about the metabolic fate of halopemide. Structural similarities between R 29676 and halopemide imply that the difference in their potency for 5-HT uptake inhibition could be due to structural modifications arising from metabolism. []

p-Fluorohippuric Acid

Compound Description: p-Fluorohippuric acid is a putative metabolite of halopemide. Unlike halopemide or its other metabolites (R 38570 and R 29676), it did not exhibit any inhibitory effect on serotonin (5-HT) uptake into blood platelets. []

Relevance: Despite being a putative metabolite of halopemide, p-fluorohippuric acid did not demonstrate any activity in inhibiting 5-HT uptake. This suggests that the specific structural features of halopemide and its other metabolites, which are absent in p-fluorohippuric acid, are essential for interacting with the serotonin transporter. []

R29800

Compound Description: R29800 is a neuroleptic compound structurally related to halopemide. It influenced the release of various neurotransmitters, including serotonin, noradrenaline, acetylcholine, and GABA, from rat frontal cortical slices. []

Relevance: The structural similarities between R29800 and halopemide, coupled with their effects on neurotransmitter release, suggest that they may share overlapping mechanisms of action. Comparing their pharmacological profiles provides a better understanding of the structure-activity relationship within this class of compounds. []

Spiperone

Compound Description: Spiperone is a neuroleptic agent that was used as a comparator compound in studies investigating the effects of halopemide on neurotransmitter release. Spiperone modulated the release of serotonin, noradrenaline, acetylcholine, and GABA from rat frontal cortical slices. []

Relevance: Spiperone served as a benchmark to compare the effects of halopemide on neurotransmitter release. Similarities or differences in their actions help to clarify the specific mechanisms through which halopemide exerts its effects on neurotransmitter systems, which might differ from typical neuroleptics like spiperone. []

Haloperidol

Compound Description: Haloperidol, a well-known antipsychotic drug, was utilized as a reference compound in studies investigating the effects of halopemide on neurotransmitter release. It demonstrated modulatory effects on the release of serotonin, noradrenaline, acetylcholine, and GABA from rat frontal cortical slices. []

Relevance: By comparing the effects of halopemide with haloperidol, researchers aimed to determine whether halopemide's actions on neurotransmitter release were similar to or distinct from those of established antipsychotics like haloperidol. This comparison is crucial for understanding halopemide's potential as an antipsychotic agent and its possible advantages or disadvantages over existing treatments. []

5-Fluoro-2-indolyldes-chlorohalopemide (FIPI)

Compound Description: FIPI is a halopemide derivative developed as a phospholipase D (PLD) inhibitor. It exhibits increased potency compared to halopemide in inhibiting PLD activity. [, ]

Relevance: FIPI represents a successful example of optimizing halopemide's structure to enhance its inhibitory activity against PLD. The improved potency of FIPI suggests that modifications to the halopemide scaffold can lead to the development of more potent and selective PLD inhibitors. [, ]

Triazaspirone-based PLD Inhibitors

Compound Description: This refers to a series of compounds structurally distinct from halopemide but sharing its ability to inhibit PLD. These compounds were developed as part of a research effort to discover new and improved PLD inhibitors. []

Relevance: Although structurally different from halopemide, the development of triazaspirone-based PLD inhibitors highlights the ongoing search for novel PLD inhibitors. These compounds serve as a comparison point for halopemide-derived inhibitors, allowing researchers to assess the potential advantages and disadvantages of different structural classes of PLD inhibitors. []

Selective Estrogen Receptor Modulators (SERMs)

Compound Description: SERMs are a class of drugs primarily used to treat estrogen-receptor-positive breast cancer. Research has revealed that certain SERMs also possess the ability to inhibit mammalian PLD enzymes. []

Relevance: The discovery of SERMs as PLD inhibitors, albeit with lower potency compared to halopemide derivatives, underscores the potential for identifying PLD inhibitors from existing drug classes. This finding also suggests potential crosstalk between estrogen signaling and PLD pathways, warranting further investigation into the therapeutic implications of targeting PLD in estrogen-dependent cancers. []

Universal PLD Inhibitor

Compound Description: This term refers to a specific PLD inhibitor, structurally distinct from SERMs, designed to lack the 6-OH group required for estrogen receptor binding and antiproliferative activity. This inhibitor effectively targets multiple PLD isoforms. []

Relevance: The development of a universal PLD inhibitor, while structurally different from halopemide, highlights the ongoing research into creating potent inhibitors with broad-spectrum activity against multiple PLD isoforms. It suggests that effective PLD inhibition can be achieved through various structural motifs, providing alternative strategies for drug design. []

ML395 (VU0468809)

Compound Description: ML395 is a potent, highly selective allosteric inhibitor of PLD2 derived from the halopemide scaffold. It exhibits favorable in vitro DMPK (drug metabolism and pharmacokinetics) properties, improved physiochemical characteristics, a cleaner ancillary pharmacology profile than other reported PLD inhibitors, and promising antiviral activity against various influenza strains. []

Relevance: ML395 exemplifies the successful optimization of the halopemide structure to develop a highly selective and drug-like PLD2 inhibitor. Its improved properties and broad-spectrum antiviral activity highlight the therapeutic potential of targeting PLD2 for various diseases, including influenza infections. ML395 stands as a significant advancement over halopemide in drug development for PLD2 inhibition. []

Properties

CAS Number

59831-65-1

Product Name

Halopemide

IUPAC Name

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide

Molecular Formula

C21H22ClFN4O2

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29)

InChI Key

NBHPRWLFLUBAIE-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

Halopemide; NSC 354856; NSC-354856; NSC354856; R34301; R-34301; R 34301;

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.